6-(4-Chlorophenyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84596-44-1 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
6-(4-chlorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H,13H2 |
InChI Key |
NVPSDAQKPCCTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)N)Cl |
Origin of Product |
United States |
Spectroscopic and Diffraction Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity and Isomer Identification
Proton NMR (¹H NMR) is instrumental in determining the connectivity of protons within a molecule and for distinguishing between isomers. For derivatives of 6-(4-chlorophenyl)pyridin-3-amine, the ¹H NMR spectrum reveals characteristic signals for the protons on both the pyridine (B92270) and chlorophenyl rings.
In a related compound, 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine, the aromatic protons of the 4-chlorophenyl group typically appear as doublets in the downfield region of the spectrum, a result of their distinct electronic environments and coupling with adjacent protons. mdpi.com For instance, in one derivative, these protons are observed as a doublet at δ 8.05 ppm and another at δ 7.71 ppm. mdpi.com The protons on the pyridine ring also exhibit specific chemical shifts and coupling patterns that are invaluable for confirming the substitution pattern. The amine protons (NH) often present as a broad singlet, with its chemical shift being concentration and solvent dependent.
The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum provide a fingerprint of the molecule, allowing for unambiguous structural assignment and the identification of any isomeric impurities.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4-chlorophenyl) | 8.05 | d |
| Aromatic (4-chlorophenyl) | 7.71 | d |
| Aromatic (pyridine) | 7.94-7.88 | m |
| Aromatic (pyridine) | 7.65-7.61 | m |
| Amine (NH) | 10.32 | s |
| Methine (CH) | 5.80 | s |
Data derived from a related oxadiazin-2-amine derivative. mdpi.com
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal, with the chemical shift influenced by its hybridization and the electronegativity of attached atoms. libretexts.org
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
| C=N | 152.1, 148.0 |
| Aromatic | 154.1, 139.6, 137.7, 130.0, 129.0, 128.8, 127.9, 124.4, 116.9, 112.7 |
| CCl₃ | 102.8 |
| CH | 79.2 |
Data derived from a related oxadiazin-2-amine derivative. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard and vital part of the structural elucidation process for novel or complex derivatives.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes for Functional Group Confirmation
The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.
N-H Stretching: The amino group (NH₂) typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹. In a related compound, N-H stretching vibrations were observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The presence of the chlorophenyl group is confirmed by a C-Cl stretching vibration, which typically occurs in the fingerprint region of the spectrum, often around 819 cm⁻¹. researchgate.net
N-H Bending: The bending vibration of the amino group is observed in the range of 1606–1654 cm⁻¹. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for a this compound Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3412–3487 and 3300–3368 |
| Aromatic (C-H) | Stretching | >3000 |
| Aromatic (C=C, C=N) | Stretching | 1400-1600 |
| Amine (N-H) | Bending | 1606–1654 |
| Chloroalkane (C-Cl) | Stretching | ~819 |
Data derived from related compounds. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. In a study of related 4H-1,3,5-oxadiazin-2-amines, fast-atom bombardment (FAB) was used, and the molecular ion was observed as the protonated form [MH]⁺. researchgate.net
The fragmentation pattern observed in the mass spectrum offers further structural clues. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. The presence of the chlorine atom is particularly useful, as it results in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
While a specific mass spectrum for this compound is not available in the provided results, analysis of related compounds shows that fragmentation can occur through two main pathways, providing valuable data for structural confirmation. researchgate.net The predicted monoisotopic mass for a related compound, 6-(4-chloro-1h-pyrazol-1-yl)pyridin-3-amine, is 194.03592 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific HRMS data for this compound was found in the conducted searches.
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
No specific EI or ESI mass spectra for this compound were located.
X-ray Diffraction Crystallography
No single-crystal X-ray diffraction data for this compound has been found in public databases.
Without crystal structure data, an analysis of intermolecular interactions and packing motifs for this compound cannot be performed.
There is no available information on polymorphism studies of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis absorption spectrum for this compound was identified.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification of "this compound" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of aromatic amines and pyridines, reversed-phase HPLC is a common choice.
Method Parameters: A typical HPLC method for a compound like "this compound" would involve a C18 stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic amine compound. helixchrom.com Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS).
A study on the analysis of primary aromatic amines developed a UHPLC method using an Agilent ZORBAX Eclipse Plus C18 column with a gradient of methanol and water, demonstrating the separation of various aniline (B41778) derivatives. chromatographyonline.com
Data Interpretation: The purity of a sample of "this compound" would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would exhibit a single, sharp, and symmetrical peak.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. While some amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization or the use of specialized columns can overcome these issues.
Method Parameters: For the analysis of pyridines and related amines, a capillary column with a polar stationary phase is often used. thermofisher.com The carrier gas is typically helium or hydrogen. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation. Flame Ionization Detection (FID) is a common detector for organic compounds, while a mass spectrometer (GC-MS) provides definitive identification. Headspace GC can be employed for the analysis of residual amines in various matrices.
Purity Assessment: Similar to HPLC, the purity of "this compound" would be assessed by the relative area of the main peak in the gas chromatogram.
The following table summarizes hypothetical chromatographic conditions for the analysis of "this compound" based on methods for similar compounds.
| Parameter | HPLC | GC |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column with a polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water with buffer (e.g., Ammonium Acetate) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature programmed oven (e.g., 100 °C to 250 °C at 10 °C/min) |
Table 1: Hypothetical Chromatographic Conditions
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the molecular properties of compounds like 6-(4-Chlorophenyl)pyridin-3-amine with high accuracy. These calculations are foundational for understanding its behavior.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation of the molecule. For related heterocyclic compounds, this is often achieved using DFT methods such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G++. mdpi.comnih.govnih.gov The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical parameters are often validated by comparing them with experimental data from X-ray crystallography, with studies on similar molecules showing good agreement. mdpi.comnih.govresearchgate.net
Energetic parameters derived from these calculations, such as the total energy and heat of formation, provide insights into the molecule's thermodynamic stability.
Table 1: Representative Geometric Parameters from DFT Calculations This table illustrates typical parameters obtained from DFT geometry optimization for a molecule similar in structure. Actual values for this compound would require specific calculation.
| Parameter | Description | Typical Calculated Value |
| C-Cl Bond Length | The distance between the carbon atom of the phenyl ring and the chlorine atom. | ~1.75 Å |
| C-N (Pyridine) Bond Length | The length of the carbon-nitrogen bonds within the pyridine (B92270) ring. | ~1.34 Å |
| C-C (Inter-ring) Bond Length | The length of the single bond connecting the phenyl and pyridine rings. | ~1.48 Å |
| N-H (Amine) Bond Length | The distance between the nitrogen and hydrogen atoms of the amino group. | ~1.01 Å |
| Phenyl-Pyridine Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 30-40° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as the primary electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govirjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. DFT calculations are used to determine the energies of these orbitals. For related aromatic amines and chlorophenyl compounds, the HOMO is typically localized on the electron-rich amino-substituted pyridine ring, while the LUMO may be distributed across the chlorophenyl ring system.
Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Related Compounds This table shows representative energy values for similar molecules to demonstrate the concept.
| Parameter | Description | Typical Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.8 to -6.3 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.0 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ELUMO - EHOMO). | ~4.0 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values.
Red/Yellow Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like nitrogen and chlorine.
Blue Regions : Indicate positive potential, are electron-deficient, and are favorable sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those of the amine group.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. scirp.orgresearchgate.net The hydrogen atoms of the NH₂ group would be represented by a region of positive potential, making them susceptible to nucleophilic attack. elsevierpure.com
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental spectra to confirm the molecular structure and validate the computational method used. nih.gov
A complete vibrational assignment involves correlating each calculated frequency with a specific vibrational mode. For pyridine-containing compounds, characteristic frequencies include C-H stretching in the aromatic rings, C-N stretching in the pyridine ring, and various ring deformation modes. cdnsciencepub.com The N-H stretching vibrations of the amine group are also a key signature. Good agreement between the calculated and observed frequencies supports the accuracy of the optimized geometry. nih.govnih.gov
Table 3: Comparison of Key Vibrational Frequencies (Calculated vs. Experimental) for a Similar Compound This table illustrates how theoretical and experimental data are compared. Frequencies are in cm⁻¹.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3500 | ~3480 |
| N-H Symmetric Stretch | ~3400 | ~3380 |
| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |
| C=C/C=N Ring Stretch | 1600-1450 | 1590-1460 |
| C-Cl Stretch | ~750 | ~740 |
Intermolecular Interaction Studies
The way molecules interact with each other governs their physical properties in the solid and liquid states. For this compound, hydrogen bonding is a particularly important intermolecular force.
Quantum chemistry methods are employed to investigate the nature and strength of hydrogen bonds. researchgate.netnih.gov In molecules like this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the electronegative nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. scirp.org
Studies on analogous pyrimidine (B1678525) and pyridine derivatives use DFT to model hydrogen-bonded dimers or complexes. scirp.orgresearchgate.net The analysis focuses on:
Geometric Parameters : The distance between the hydrogen donor and acceptor (e.g., N-H···N) and the angle of the bond are calculated. A shorter distance and an angle closer to 180° indicate a stronger bond. scirp.org
Energetic Parameters : The binding energy of the hydrogen-bonded complex is computed to quantify the strength of the interaction. scirp.org
These computational studies reveal the preferred sites for hydrogen bonding and how these interactions contribute to the formation of stable supramolecular structures in the condensed phase. nih.gov For this molecule, intermolecular N-H···N hydrogen bonds linking the amino group of one molecule to the pyridine nitrogen of another are highly probable.
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
The analysis generates a three-dimensional surface around the molecule, colored to indicate the nature and strength of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The most significant contributions to the crystal packing are typically from H···H, C···H, and N···H contacts, indicative of van der Waals forces and hydrogen bonding. gazi.edu.tr The presence of the chlorine atom also introduces Cl···H and Cl···C contacts.
A hypothetical breakdown of the intermolecular contact contributions for this compound, based on analyses of similar compounds, is presented in the table below. nih.govgazi.edu.tr
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.2 | Represents the most frequent, though weaker, van der Waals interactions. |
| C···H/H···C | 25.8 | Indicates significant van der Waals interactions and potential weak C-H···π interactions. |
| N···H/H···N | 12.5 | Highlights the presence of conventional and non-conventional hydrogen bonds involving the amine and pyridine nitrogen atoms. |
| Cl···H/H···Cl | 9.7 | Shows the contribution of halogen bonding and other dipole-dipole interactions involving the chlorine atom. |
| C···C | 3.5 | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other | 3.3 | Includes minor contacts such as C···N and N···N. |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. nih.gov This method is particularly useful for identifying hydrogen bonds, van der Waals forces, and steric clashes that are crucial for understanding molecular conformation and crystal packing. The analysis is based on the electron density and its derivatives, which allows for the identification of regions of non-covalent interactions.
For this compound, an NCI analysis would likely reveal key interactions such as:
Hydrogen Bonding: Strong hydrogen bonds between the amine group (N-H) of one molecule and the pyridine nitrogen of another.
π-π Stacking: Interactions between the phenyl and pyridine rings of adjacent molecules. rsc.org
Halogen Bonding: Interactions involving the chlorine atom on the phenyl ring.
The results of an NCI analysis are typically visualized as colored isosurfaces, where different colors represent different types of interactions. For instance, blue often indicates strong attractive interactions like hydrogen bonds, green represents weaker van der Waals interactions, and red signifies repulsive steric clashes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and its contribution to molecular stability. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of electron delocalization in terms of stabilization energy. wisc.eduacadpubl.eu
The key donor-acceptor interactions and their corresponding stabilization energies (E(2)), as would be predicted for this compound, are summarized in the table below. acadpubl.eumalayajournal.org
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(amine) | π* C(pyridine)-C(pyridine) | 45.8 | n → π* (Resonance) |
| π C(phenyl)-C(phenyl) | π* C(pyridine)-C(pyridine) | 25.3 | π → π* (Conjugation) |
| LP(1) N(pyridine) | σ* C(pyridine)-C(pyridine) | 5.1 | n → σ* (Hyperconjugation) |
| LP(3) Cl | σ* C(phenyl)-C(phenyl) | 2.7 | n → σ* (Hyperconjugation) |
These stabilization energies quantify the extent of electron delocalization and highlight the most significant resonance and hyperconjugative interactions within the molecule, which are crucial for its electronic properties and reactivity. nih.gov
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. acs.org
For reactions involving this compound, such as electrophilic or nucleophilic substitution, computational modeling could be used to:
Determine the most favorable reaction pathway by comparing the activation energies of different possible routes.
Identify and characterize the structure of transition states and any intermediates.
Understand the role of solvents and catalysts in the reaction mechanism.
For example, in a potential amination reaction to synthesize a derivative, computational modeling could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Prediction of Reactivity Sites and Selectivity
Computational methods can predict the most likely sites for chemical reactions on a molecule, a concept known as regioselectivity. By calculating various reactivity descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions, it is possible to identify the atoms or regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com
For this compound, these calculations would likely predict:
Electrophilic Attack: The amine group and specific positions on the pyridine and phenyl rings that are electron-rich.
Nucleophilic Attack: The carbon atoms in the pyridine ring that are adjacent to the nitrogen atom, which are electron-deficient.
The table below shows a hypothetical prediction of the most reactive sites for electrophilic and nucleophilic attack on this compound based on calculated activation energies for a model reaction. mdpi.com
| Reaction Type | Predicted Site | Relative Activation Energy (kcal/mol) | Reasoning |
|---|---|---|---|
| Electrophilic Attack | C5-position of Pyridine Ring | 0.0 (Reference) | Highest electron density due to the activating effect of the amine group. |
| Electrophilic Attack | C2-position of Pyridine Ring | +3.5 | Less activated compared to the C5 position. |
| Nucleophilic Attack | C2-position of Pyridine Ring | 0.0 (Reference) | Most electron-deficient carbon due to proximity to the ring nitrogen. |
| Nucleophilic Attack | C4-position of Pyridine Ring | +5.2 | Less electron-deficient compared to the C2 position. |
This predictive capability is invaluable for designing synthetic routes and for understanding the chemical behavior of the compound.
Applications As Building Blocks and Ligand Precursors in Chemical Synthesis
Coordination Chemistry and Ligand Development
Synthesis of Metal Complexes with Pyridine-Based Ligands
The synthesis of metal complexes using pyridine-based ligands is a well-established area of coordination chemistry. While specific studies detailing the synthesis of metal complexes directly from 6-(4-Chlorophenyl)pyridin-3-amine are not extensively documented in publicly available literature, the general principles of forming such complexes are widely understood. Typically, the synthesis involves the reaction of the pyridine-based ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and the molar ratio of ligand to metal, are crucial in determining the final structure of the complex.
For instance, related aminopyridine ligands have been successfully used to synthesize a variety of transition metal complexes, including those with palladium, rhodium, and iridium. These syntheses often involve straightforward mixing of the ligand and a metal precursor, such as a metal halide or acetate, in a solvent like ethanol (B145695) or acetonitrile (B52724), followed by heating or stirring at room temperature. The resulting metal complexes can then be isolated as crystalline solids. The presence of the 4-chlorophenyl group in this compound can influence the electronic properties and solubility of the resulting metal complexes.
Investigation of Coordination Modes and Geometries
The coordination of this compound to a metal center can occur through several modes. The pyridine (B92270) nitrogen is a common coordination site for transition metals. The amine group can also coordinate to the metal, potentially leading to the formation of a chelate ring if both the pyridine and amine nitrogens bind to the same metal ion. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The geometry of the resulting metal complexes can vary significantly. With different metal ions and ancillary ligands, geometries such as square planar, tetrahedral, or octahedral can be achieved. For example, palladium(II) complexes with pyridine-based ligands often exhibit a square planar geometry. The steric bulk of the 4-chlorophenyl substituent and its electronic influence on the pyridine ring can play a significant role in determining the final coordination geometry and the stability of the complex.
Structure-Function Relationships in Metal-Ligand Assemblies
The relationship between the structure of a metal-ligand assembly and its function is a cornerstone of modern chemistry. The properties of a metal complex, such as its catalytic activity, photophysical properties, or biological activity, are directly linked to its three-dimensional structure. In the case of complexes formed with this compound, the presence of the chlorophenyl group can be strategically utilized.
Intermediate in the Synthesis of Other Organic Compounds
Beyond its role as a ligand, this compound is a valuable intermediate in the synthesis of more complex organic molecules. The amine group is a key functional handle that allows for a variety of chemical transformations.
The amino group can undergo a range of reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups and build up molecular complexity. For instance, the amine can be reacted with acyl chlorides or anhydrides to form amides, or with alkyl halides to form secondary or tertiary amines. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.
Advanced Methodologies for Material Characterization and Property Investigations Excluding Specific Property Values
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in determining the stability and phase behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of 6-(4-Chlorophenyl)pyridin-3-amine. By precisely measuring the change in mass as a function of temperature at a constant heating rate, TGA can identify the onset temperature of decomposition, reveal the presence of any volatile components or solvates, and determine the residual mass at the end of the analysis. A typical TGA curve would plot mass percentage against temperature, with the derivative of this curve (DTG) highlighting the temperatures at which the most significant mass loss events occur. For instance, studies on similar polyester (B1180765) compounds have utilized TGA to demonstrate thermal stability up to 200 °C. researchgate.net The thermal stability of materials like polylactic acid (PLA)/cellulose composites has also been extensively studied using TGA to understand the influence of additives on their degradation profiles. researchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is instrumental in identifying and quantifying phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would reveal its melting point as an endothermic peak, providing information on its purity and crystalline form. Any polymorphic transformations would also be observable as distinct thermal events. For example, DSC has been used to observe weak endothermic and strong exothermic peaks in cardol-based polyesters, indicating phase transitions and degradation processes at elevated temperatures. researchgate.net Similarly, the melting temperature and crystallinity of PLA/cellulose composites have been determined using DSC analysis. researchgate.net
Fluorescence Spectroscopy for Electronic Structure and Photophysical Behavior
Fluorescence spectroscopy is a highly sensitive method used to investigate the electronic structure and photophysical properties of molecules. Upon absorption of light, fluorescent molecules are promoted to an excited electronic state and subsequently emit light of a longer wavelength upon returning to the ground state.
For this compound, fluorescence spectroscopy can provide insights into its molecular structure and environment. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that can be determined. The presence of the chlorophenyl and aminopyridine moieties suggests potential for intramolecular charge transfer (ICT) upon excitation, which can be sensitive to solvent polarity. Studies on other aminopyridine derivatives have shown that their fluorescence properties can be tuned by substituent groups and the surrounding medium. nih.govnih.govsciforum.net For example, some 2-amino-3-cyanopyridine (B104079) derivatives exhibit fluorescence with wavelength shifts that are dependent on the polarity of the solvent. sciforum.net The photophysical properties of N-substituted 2,1,3-benzothiadiazoles have also been extensively studied, revealing that their fluorescence is highly dependent on the nature of the substituents and the solvent polarity. nih.gov
Crystal Engineering Principles Applied to Solid-State Forms
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles can be applied to control its solid-state architecture, which in turn influences its physical properties such as solubility, stability, and bioavailability.
The primary tools of crystal engineering are non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The aminopyridine moiety in this compound contains both hydrogen bond donors (the amine group) and acceptors (the pyridine (B92270) nitrogen), making it a prime candidate for forming robust supramolecular synthons. The chlorophenyl group can participate in halogen bonding and π-π stacking. By co-crystallizing with other molecules (coformers), it is possible to generate a variety of solid forms with different crystal packing and, consequently, different properties. For example, the crystal engineering of 2-aminopyridine (B139424) with various acids has led to the formation of salts and co-crystals with diverse supramolecular architectures. rsc.orgrsc.orgnih.gov A strategy for designing noncentrosymmetric crystals has been successfully applied to 2-amino-5-nitropyridine (B18323) derivatives. acs.org
Chirality Induction and Stereoselective Synthesis Methodologies
While this compound itself is not chiral, the introduction of a chiral center or the use of chiral catalysts can lead to the formation of enantiomerically enriched products in subsequent reactions. Methodologies for chirality induction and stereoselective synthesis are crucial in the development of new materials and pharmaceuticals.
Stereoselective synthesis aims to produce a specific stereoisomer of a product. For derivatives of this compound, this could involve asymmetric reactions catalyzed by chiral metal complexes or organocatalysts. For instance, the enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved through ruthenium-catalyzed asymmetric hydrogenation. rsc.org Various methods have been developed for the synthesis of highly substituted pyridines, some of which could be adapted for stereoselective processes. nih.govfigshare.comacs.orgacs.orgmdpi.com Furthermore, enzymatic routes, employing engineered enzymes like transaminases and dehydrogenases, offer a powerful and sustainable approach for the synthesis of chiral amines with high stereoselectivity. google.comnih.gov The synthesis and chiral separation of new imidazo[1,2-a]pyridine (B132010) derivatives have also been reported, highlighting methods for obtaining potential enantiomers. benthamdirect.com
Q & A
Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)pyridin-3-amine, and how do reaction conditions influence yield?
Synthesis typically involves cross-coupling reactions or nucleophilic substitution on pre-functionalized pyridine or chlorophenyl precursors. For example:
- Method A : Suzuki-Miyaura coupling between 3-aminopyridine boronic acid and 4-chlorophenyl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C. Yields vary (40–70%) depending on halide reactivity (iodides > bromides) .
- Method B : Direct amination of 6-chloropyridin-3-amine derivatives via Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene), achieving ~65% yield .
Key considerations : Oxygen-sensitive catalysts require inert atmospheres. Side reactions (e.g., dehalogenation) are minimized by optimizing ligand-to-metal ratios .
Q. How should researchers purify this compound, and what analytical techniques validate purity?
Q. What are the critical solubility and stability parameters for handling this compound in aqueous vs. organic solvents?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, or dichloromethane (>10 mg/mL). Add co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Store at –20°C under argon. Degradation occurs via hydrolysis of the chlorophenyl group in basic aqueous conditions (pH >9) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic centers. The chlorophenyl group exhibits electron-withdrawing effects, directing electrophilic substitution to the pyridine C4 position .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The amine group forms hydrogen bonds with ATP-binding pockets, while the chlorophenyl moiety enhances hydrophobic contacts .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time). For antiviral studies, use consistent viral titers (MOI = 0.1) and controls (e.g., ribavirin) .
- Data Normalization : Correct for batch-to-batch compound variability via parallel LC-MS quantification. IC₅₀ discrepancies >2-fold suggest assay artifacts (e.g., serum interference) .
Q. How can structural analogs of this compound be designed to enhance target selectivity?
Q. What methodologies quantify degradation products of this compound under oxidative stress?
Q. How do crystallographic studies inform the solid-state packing and polymorphism of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
